molecular formula C18H23N3O3S B11015608 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11015608
M. Wt: 361.5 g/mol
InChI Key: QNVQUFOPNANZOX-UHFFFAOYSA-N
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Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isopropyl group at position 3. The molecule also contains a tetrahydro-2H-pyran (oxane) ring fused to a 4-methoxyphenyl group and linked via a carboxamide bridge. The compound’s design combines lipophilic (isopropyl, methoxyphenyl) and polar (thiadiazole, carboxamide) moieties, which may influence solubility, bioavailability, and target binding .

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxane-4-carboxamide

InChI

InChI=1S/C18H23N3O3S/c1-12(2)15-20-21-17(25-15)19-16(22)18(8-10-24-11-9-18)13-4-6-14(23-3)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,19,21,22)

InChI Key

QNVQUFOPNANZOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate diols or haloalcohols under acidic conditions.

    Coupling of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic aromatic substitution reactions.

    Final Coupling Reaction: The final step involves coupling the thiadiazole derivative with the tetrahydropyran derivative using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide could be explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could be involved in binding to metal ions or proteins, while the methoxyphenyl group might interact with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on heterocyclic cores, substituents, and bioactivity profiles. Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound 1,3,4-Thiadiazole 5-isopropyl, 4-methoxyphenyl-tetrahydro-2H-pyran Not explicitly reported N/A
N-5-Tetrazolyl-N′-arylurea derivatives Tetrazole Aryl groups (e.g., 4-methoxyphenyl) Plant growth regulation (auxin/cytokinin-like activity)
Thiazole derivatives (PF 43(1)) Thiazole Benzyl, isopropyl, phenyl, carbamate Antimicrobial (inferred from class)

Key Observations :

Tetrazole (): The tetrazole ring, with four nitrogen atoms, offers higher aromaticity and metabolic stability compared to thiadiazole, which may explain its efficacy in plant growth regulation . Thiazole (): Thiazole derivatives prioritize sulfur-mediated hydrophobicity and are often associated with antimicrobial or enzyme-inhibitory roles .

Substituent Impact: The 4-methoxyphenyl group in the target compound and tetrazole analogs (e.g., 2h in ) introduces electron-donating effects, which can modulate receptor binding. Isopropyl groups (common in both target and thiazole derivatives) enhance lipophilicity, favoring passive diffusion across biological membranes .

Biological Activity: Tetrazole-urea derivatives () exhibit auxin- and cytokinin-like activities, suggesting a role in mimicking plant hormones. Thiazole derivatives () often target enzymes or microbial pathways, but the absence of specific activity data for the target compound limits direct functional comparisons .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely involves cyclocondensation for the thiadiazole ring and nucleophilic substitution for the carboxamide linkage, akin to methods for tetrazole-urea derivatives .
  • Structure-Activity Relationship (SAR) :
    • Replacing tetrazole with thiadiazole may reduce metabolic stability but improve electrophilic reactivity.
    • The oxane ring’s rigidity could limit bioavailability compared to flexible urea linkers in compounds .

Biological Activity

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a compound belonging to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13_{13}H15_{15}N3_3O2_2S
  • Molecular Weight : 277.34 g/mol
  • IUPAC Name : N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Antifungal Activity

Research indicates that thiadiazole derivatives exhibit significant antifungal properties. A study highlighted that certain derivatives showed promising activity against Phytophthora infestans, a notorious plant pathogen. The compound's structure may enhance its interaction with fungal targets, leading to effective inhibition of fungal growth .

Antibacterial Activity

Thiadiazole derivatives have also been evaluated for their antibacterial potential. Compounds similar to this compound demonstrated moderate antibacterial activity against various strains, including Xanthomonas oryzae and Xanthomonas campestris. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .

Anti-inflammatory and Anticancer Properties

Beyond antifungal and antibacterial activities, thiadiazole derivatives have shown potential anti-inflammatory effects. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. Furthermore, certain derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
1Thiadiazole DerivativesAntifungalEC50 values against P. infestans: 3.43 μg/ml (more effective than Dimethomorph at 5.52 μg/ml)
2Similar ThiadiazolesAntibacterialModerate activity against Xoo and Xcc strains
3Various Thiadiazole DerivativesAnti-inflammatoryInhibition of pro-inflammatory cytokines observed in vitro
4Thiadiazole AmidesAnticancerInduction of apoptosis in cancer cell lines noted

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